1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one
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Overview
Description
1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one is 299.16337692 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized pyrazole derivative (compound 13) demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. It exhibited an impressive IC50 value of 0.018, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Potential
Malaria, caused by Plasmodium species transmitted by mosquitoes, remains a global health concern. Compounds 14 and 15 from the same pyrazole series exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .
Antiviral Applications
While not directly studied for antiviral effects, pyrazole derivatives have been utilized in medicinal scaffolds with antiviral activity . Further investigation could explore their potential against specific viruses.
Anticancer Properties
Although not explicitly tested for anticancer effects, pyrazole-based compounds have demonstrated activity against cancer cells. Researchers may explore the potential of this derivative in cancer therapy .
Antibacterial and Antitubercular Effects
Given the diverse pharmacological effects of pyrazoles, it’s worth investigating their antibacterial and antitubercular properties. These compounds may contribute to combating infectious diseases .
Antioxidant and Anti-inflammatory Activities
While not directly studied for these effects, pyrazole derivatives often exhibit antioxidant and anti-inflammatory properties. Further research could explore their potential in these areas .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-7-18-20(8-13)11-15-9-19(10-15)17(21)12-22-16-6-4-3-5-14(16)2/h3-8,15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUKFDYBLGVVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.